N-(4-Acetylphenyl)-2-iodobenzamide
Description
Propriétés
Formule moléculaire |
C15H12INO2 |
|---|---|
Poids moléculaire |
365.16g/mol |
Nom IUPAC |
N-(4-acetylphenyl)-2-iodobenzamide |
InChI |
InChI=1S/C15H12INO2/c1-10(18)11-6-8-12(9-7-11)17-15(19)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,19) |
Clé InChI |
CQHMZMGXYURWLO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between N-(4-Acetylphenyl)-2-iodobenzamide and its analogs:
Key Comparisons
Substituent Effects on Reactivity: The iodine atom in N-(4-Acetylphenyl)-2-iodobenzamide facilitates palladium-catalyzed reactions, similar to N-(4-Chlorophenyl)-2-iodobenzamide (). However, the electron-withdrawing acetyl group in the former may reduce nucleophilicity compared to the electron-donating amino group in N-(4-Aminophenyl)-2-iodobenzamide (). N-(tert-Butyl)-2-iodobenzamide () exhibits lower steric hindrance than acetylphenyl derivatives, enabling higher yields in straightforward syntheses (55% vs. unreported yields for acetyl analogs).
Biological Activity: N-(4-Acetylphenyl)-2-iodoacetamide (APIAM, ) shares the acetylphenyl moiety but replaces benzamide with iodoacetamide, enabling cysteine alkylation in proteins.
Structural Complexity :
- N-(4-Acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide () incorporates a bulky adamantyl group, increasing molecular weight (387.51 g/mol) and likely altering solubility and bioavailability compared to simpler benzamides.
Spectroscopic Characterization :
- N-(4-Chlorophenyl)-2-iodobenzamide () has been extensively characterized via ¹H/¹³C-NMR, providing benchmarks for comparing electronic environments of substituents in related compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-Acetylphenyl)-2-iodobenzamide, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling 2-iodobenzoic acid derivatives with 4-acetylaniline under amide-forming conditions. Key steps include activating the carboxylic acid (e.g., using HATU or EDC/HOBt) and optimizing reaction temperature (60–80°C) to prevent acetyl group degradation. Solvent choice (DMF or THF) and stoichiometric ratios (1:1.2 for acid:amine) significantly impact yield . Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) ensures >95% purity.
Q. Which spectroscopic techniques are essential for characterizing N-(4-Acetylphenyl)-2-iodobenzamide, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Prioritize ¹H-NMR signals for the acetyl group (δ 2.6 ppm, singlet) and aromatic protons (δ 7.5–8.3 ppm, multiplet splitting due to iodine's anisotropic effect) .
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and acetyl C=O (~1700 cm⁻¹).
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 382.1 (C₁₅H₁₂INO₂) with isotopic peaks confirming iodine presence .
Q. What preliminary biological screening assays are recommended for N-(4-Acetylphenyl)-2-iodobenzamide?
- Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., MCF-7, A549) at 1–100 µM. Include enzymatic inhibition assays (tyrosine kinases, proteases) at 0.1–10 µM, using ATP-competitive ELISA formats. Positive controls (e.g., staurosporine) and solvent controls (DMSO <0.1%) are critical to validate results .
Advanced Research Questions
Q. How does the iodine atom in N-(4-Acetylphenyl)-2-iodobenzamide influence its reactivity in cross-coupling reactions compared to halogenated analogs?
- Methodological Answer : The C–I bond’s lower bond dissociation energy (vs. C–Br/Cl) facilitates Suzuki-Miyaura couplings. Optimize Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in toluene/water (3:1) at 90°C. Compared to bromo analogs, iodine derivatives require shorter reaction times (2–4 hr vs. 12 hr) but may generate byproducts (e.g., dehalogenation) under harsh conditions. Monitor via TLC and GC-MS .
Q. What strategies can mitigate conflicting bioactivity data when evaluating N-(4-Acetylphenyl)-2-iodobenzamide in different cancer cell lines?
- Methodological Answer : Contradictions often arise from cell-specific uptake (e.g., melanin affinity in melanoma vs. epithelial cells) or metabolic stability. Use isotopic tracing (e.g., ¹²⁵I-labeled analogs) to quantify cellular uptake . Normalize activity to protein binding (e.g., albumin) and validate with 3D spheroid models. Statistical meta-analysis of dose-response curves (IC₅₀ ± SEM) across ≥3 independent replicates reduces false positives .
Q. How can computational modeling predict the binding affinity of N-(4-Acetylphenyl)-2-iodobenzamide to tyrosine kinase receptors?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target kinases (e.g., EGFR PDB: 1M17). Prioritize the acetyl group’s interaction with hinge-region residues (e.g., Met793) and iodine’s hydrophobic packing with Leu844. Validate with MD simulations (NAMD, 50 ns) to assess binding stability (RMSD <2 Å). Compare predictions to SPR-measured KD values .
Q. What are the challenges in achieving regioselective modifications on the acetylphenyl group, and how can protecting group strategies address this?
- Methodological Answer : The acetyl group’s electron-withdrawing effect directs electrophilic substitution to the meta position, complicating para-modifications. Protect the acetyl as a ketal (e.g., ethylene glycol/H⁺) before iodination or nitration. Deprotect with aqueous HCl post-reaction. Monitor regioselectivity via NOESY (proximity of substituents to aromatic protons) .
Data Analysis & Validation
Q. How should researchers analyze contradictory results in thermal stability studies of N-(4-Acetylphenyl)-2-iodobenzamide derivatives?
- Methodological Answer : Use DSC/TGA to compare decomposition onset (Td). Conflicting data may arise from crystallinity differences (amorphous vs. crystalline batches). Pair with PXRD to confirm polymorphism. For copolymers (e.g., styrene-based), apply Fox equation to predict Tg and validate with experimental DSC .
Q. What methodologies resolve ambiguities in enzyme inhibition mechanisms involving N-(4-Acetylphenyl)-2-iodobenzamide?
- Methodological Answer : Use kinetic assays (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Isotope-labeled substrates (³H-ATP) clarify binding sites. X-ray crystallography of enzyme-inhibitor complexes (resolution <2.5 Å) provides structural validation. Cross-reference with mutagenesis studies (e.g., Ala scanning of catalytic residues) .
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